Cas no 2228187-12-8 ({1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol)

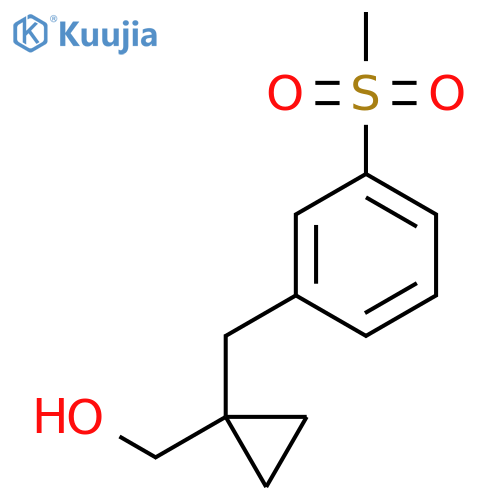

2228187-12-8 structure

商品名:{1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol

{1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

-

- {1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol

- {1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol

- 2228187-12-8

- EN300-2005121

-

- インチ: 1S/C12H16O3S/c1-16(14,15)11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3

- InChIKey: FSWBBZRBTOWOGA-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1=CC=CC(=C1)CC1(CO)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 240.08201554g/mol

- どういたいしつりょう: 240.08201554g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 62.8Ų

{1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2005121-0.5g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-1g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-5g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-10.0g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-2005121-0.1g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-2.5g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-0.05g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-0.25g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-10g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-2005121-1.0g |

{1-[(3-methanesulfonylphenyl)methyl]cyclopropyl}methanol |

2228187-12-8 | 1g |

$943.0 | 2023-06-02 |

{1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

2228187-12-8 ({1-(3-methanesulfonylphenyl)methylcyclopropyl}methanol) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量